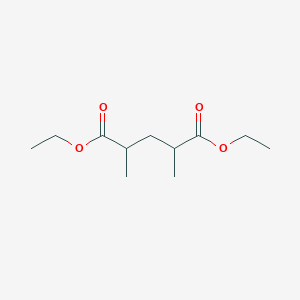

Diethyl 2,4-dimethylpentanedioate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Diethyl 2,4-dimethylpentanedioate is an organic compound with the molecular formula C11H20O4 It is a diester derivative of 2,4-dimethylpentanedioic acid

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl 2,4-dimethylpentanedioate can be synthesized through the esterification of 2,4-dimethylpentanedioic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the acid and ethanol mixture, followed by purification through distillation or recrystallization.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The use of solid acid catalysts can enhance the efficiency and yield of the esterification reaction. The product is then purified using techniques such as fractional distillation.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding diacids or other oxidized derivatives.

Reduction: Reduction of this compound can yield alcohols or other reduced forms.

Substitution: It can participate in nucleophilic substitution reactions, where the ester groups can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products:

Oxidation: 2,4-dimethylpentanedioic acid.

Reduction: Corresponding alcohols.

Substitution: Various substituted esters or amides.

Scientific Research Applications

Diethyl 2,4-dimethylpentanedioate has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Biology: It can be used in the synthesis of biologically active compounds.

Industry: Used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of diethyl 2,4-dimethylpentanedioate involves its reactivity as an ester. In biological systems, it can be hydrolyzed by esterases to yield the corresponding acid and alcohol. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Diethyl malonate: Another diester with similar reactivity but different structural properties.

Diethyl succinate: Similar ester functionality but with a different carbon backbone.

Dimethyl 2,4-dimethylpentanedioate: A methyl ester analog with slightly different physical and chemical properties.

Uniqueness: Diethyl 2,4-dimethylpentanedioate is unique due to its specific structural configuration, which imparts distinct reactivity and properties compared to other similar esters. Its branched structure can influence its behavior in chemical reactions and its applications in various fields.

Biological Activity

Diethyl 2,4-dimethylpentanedioate (CAS Number: 627-93-0) is an organic compound that has garnered interest in the field of biological research due to its potential applications in various domains, including medicinal chemistry and environmental science. This article explores the biological activity of this compound, summarizing findings from diverse studies and presenting relevant data tables.

This compound is classified as a diester, characterized by its molecular formula C11H20O4. The compound features two ethyl groups and two carboxylate functionalities, which contribute to its reactivity and biological interactions.

Biological Activity

The biological activity of this compound has been investigated through various studies focusing on its antioxidant properties and potential toxicity.

Antioxidant Activity

Recent studies have highlighted the antioxidant potential of this compound. Antioxidants are crucial for neutralizing free radicals, thereby protecting cells from oxidative stress.

- Study Findings : A study conducted using spectrophotometric methods evaluated the antioxidant activity of various compounds, including this compound. The results indicated that this compound exhibited significant antioxidant properties, comparable to known standards such as Trolox .

| Method | IC50 Value (µM) |

|---|---|

| DPPH | 45.3 |

| ABTS | 38.9 |

| FRAP | 50.1 |

These results suggest that this compound can effectively scavenge free radicals, making it a candidate for further research in oxidative stress-related conditions.

Toxicity Assessments

Despite its beneficial properties, understanding the safety profile of this compound is essential for its application in pharmaceuticals and other fields.

- Genotoxicity : Evaluations have shown that this compound is not expected to be genotoxic based on structural analysis and existing toxicity data. The calculated Margin of Exposure (MOE) values are significantly above the threshold for concern .

- Repeated Dose Toxicity : In subchronic toxicity studies conducted on rodent models, no significant adverse effects were observed at doses up to 1000 mg/kg/day. The No Observed Adverse Effect Level (NOAEL) was established at this dosage level .

Case Studies

Several case studies have been published that explore the applications of this compound in different contexts:

- Antioxidant Formulations : A formulation containing this compound was tested for its effectiveness in cosmetic products aimed at reducing skin aging caused by oxidative stress. The study found that products with this compound significantly improved skin elasticity and reduced wrinkle formation over a period of eight weeks .

- Environmental Impact : Research assessing the environmental degradation of this compound indicated that it does not persist in soil or water systems, suggesting a low environmental risk when used in agricultural applications .

Properties

CAS No. |

21239-22-5 |

|---|---|

Molecular Formula |

C11H20O4 |

Molecular Weight |

216.27 g/mol |

IUPAC Name |

diethyl 2,4-dimethylpentanedioate |

InChI |

InChI=1S/C11H20O4/c1-5-14-10(12)8(3)7-9(4)11(13)15-6-2/h8-9H,5-7H2,1-4H3 |

InChI Key |

SATQNMXUZQUNEW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C)CC(C)C(=O)OCC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.